1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene
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Overview
Description
1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene is an organic compound with the molecular formula C11H11BrF2O It is a brominated aromatic compound that features a cyclopentyloxy group and two fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene typically involves the bromination of a precursor compound, such as 3-(cyclopentyloxy)-2,4-difluorobenzene. The bromination reaction can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds or other complex aromatic structures can be synthesized through coupling reactions.
Scientific Research Applications
1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(cyclopentyloxy)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
1-Bromo-2,4-difluorobenzene: Lacks the cyclopentyloxy group, affecting its chemical behavior and applications.
3-(Cyclopentyloxy)-2,4-difluorobenzene: Lacks the bromine atom, leading to different reactivity in substitution and coupling reactions.
Uniqueness
1-Bromo-3-(cyclopentyloxy)-2,4-difluorobenzene is unique due to the presence of both the cyclopentyloxy group and the fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-bromo-3-cyclopentyloxy-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-8-5-6-9(13)11(10(8)14)15-7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYJGQSNYXZKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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